Cas no 885271-39-6 (6-(benzyloxy)-1H-indazole-3-carbaldehyde)
6-(benzyloxy)-1H-indazole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1H-Indazole-3-carboxaldehyde,6-(phenylmethoxy)-
- 6-BENZYLOXY-1H-INDAZOLE-3-CARBALDEHYDE
- 6-phenylmethoxy-2H-indazole-3-carbaldehyde
- 6-Benzyloxy-1H-indazole-3-carboxaldehyde
- 6-(benzyloxy)-1H-indazole-3-carbaldehyde
- FT-0709280
- AKOS027383523
- DTXSID00696245
- 885271-39-6
- 6-(BENZYLOXY)-2H-INDAZOLE-3-CARBALDEHYDE
- AB28709
-
- MDL: MFCD06739148
- Inchi: 1S/C15H12N2O2/c18-9-15-13-7-6-12(8-14(13)16-17-15)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
- InChI Key: LFUOXXIRMKMJLH-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1C=CC2=C(C=O)NN=C2C=1
Computed Properties
- Exact Mass: 252.09000
- Monoisotopic Mass: 252.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 305
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 2.8
- Topological Polar Surface Area: 55A^2
Experimental Properties
- PSA: 54.98000
- LogP: 2.95440
6-(benzyloxy)-1H-indazole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0254-1g |
6-Benzyloxy-1H-indazole-3-carbaldehyde |
885271-39-6 | 98% | 1g |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0254-5g |
6-Benzyloxy-1H-indazole-3-carbaldehyde |
885271-39-6 | 98% | 5g |
33904.74CNY | 2021-05-07 | |
| Chemenu | CM257982-1g |
6-(Benzyloxy)-1H-indazole-3-carbaldehyde |
885271-39-6 | 97% | 1g |
$748 | 2021-08-18 | |
| Alichem | A269002137-1g |
6-(Benzyloxy)-1H-indazole-3-carbaldehyde |
885271-39-6 | 97% | 1g |
$784.00 | 2023-08-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5526-100MG |
6-(benzyloxy)-1H-indazole-3-carbaldehyde |
885271-39-6 | 95% | 100MG |
¥ 1,221.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5526-250MG |
6-(benzyloxy)-1H-indazole-3-carbaldehyde |
885271-39-6 | 95% | 250MG |
¥ 1,947.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5526-500MG |
6-(benzyloxy)-1H-indazole-3-carbaldehyde |
885271-39-6 | 95% | 500MG |
¥ 3,247.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5526-1G |
6-(benzyloxy)-1H-indazole-3-carbaldehyde |
885271-39-6 | 95% | 1g |
¥ 4,864.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5526-5G |
6-(benzyloxy)-1H-indazole-3-carbaldehyde |
885271-39-6 | 95% | 5g |
¥ 14,592.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5526-10G |
6-(benzyloxy)-1H-indazole-3-carbaldehyde |
885271-39-6 | 95% | 10g |
¥ 24,321.00 | 2023-04-13 |
6-(benzyloxy)-1H-indazole-3-carbaldehyde Suppliers
6-(benzyloxy)-1H-indazole-3-carbaldehyde Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 6-(benzyloxy)-1H-indazole-3-carbaldehyde
6-(Benzyloxy)-1H-Indazole-3-Carbaldehyde: A Comprehensive Overview
6-(Benzyloxy)-1H-indazole-3-carbaldehyde, identified by the CAS registry number 885271-39-6, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of indazoles, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery and materials science. The structure of 6-(benzyloxy)-1H-indazole-3-carbaldehyde consists of an indazole ring substituted with a benzyloxy group at position 6 and a carbaldehyde group at position 3, making it a versatile molecule with potential for further functionalization and exploration.
The synthesis of 6-(benzyloxy)-1H-indazole-3-carbaldehyde typically involves multi-step organic reactions, often starting from readily available starting materials such as o-phenylenediamine or indole derivatives. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes to this compound. For instance, researchers have employed transition metal catalysts, such as palladium complexes, to facilitate coupling reactions that are pivotal in constructing the indazole framework. These methods not only enhance the yield but also reduce the environmental footprint of the synthesis process.
The chemical properties of 6-(benzyloxy)-1H-indazole-3-carbaldehyde are largely influenced by its functional groups. The indazole ring exhibits aromaticity, which contributes to its stability and reactivity. The benzyloxy group at position 6 introduces electron-donating effects, while the carbaldehyde group at position 3 is highly electrophilic, making it susceptible to nucleophilic attacks. This combination makes the compound an excellent candidate for various chemical transformations, including alkylation, acylation, and condensation reactions.
In terms of biological activity, 6-(benzyloxy)-1H-indazole-3-carbaldehyde has shown promise in preliminary studies as a potential lead compound for drug development. Indazoles are known for their ability to modulate various biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. Recent research has highlighted its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase (COX) enzymes. Additionally, studies have demonstrated its antioxidant properties, which could be exploited in the development of therapies for neurodegenerative diseases.
The application of 6-(benzyloxy)-1H-indazole-3-carbaldehyde extends beyond pharmacology into materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Researchers have explored its ability to act as a charge transport layer in organic electronic devices, where its aromaticity and functional groups play a crucial role in facilitating electron mobility.
From a synthetic perspective, 6-(benzyloxy)-1H-indazole-3-carbaldehyde serves as a valuable intermediate for constructing more complex molecules. Its modular structure allows chemists to introduce additional substituents at various positions on the indazole ring, enabling the creation of libraries of compounds with diverse biological activities. This versatility has made it a cornerstone in combinatorial chemistry and high-throughput screening campaigns.
In conclusion, 6-(benzyloxy)-1H-indazole-3-carbaldehyde, with its CAS number 885271-39-6, is a multifaceted compound with significant potential across multiple disciplines. Its synthesis continues to be optimized through innovative methodologies, while its biological and electronic properties open avenues for groundbreaking applications. As research on this compound progresses, it is anticipated that new insights will further solidify its role as an essential building block in modern chemistry.
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